3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Chemical Structure and Synthesis 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-phenoxyphenyl group at position 3 and an amine at position 4 (Figure 1). Its synthesis typically involves multi-step reactions, including Suzuki couplings, Mitsunobu reactions, or nucleophilic substitutions. For example, it serves as a key intermediate in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors such as ibrutinib. A common route involves reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4-phenoxyphenylboronic acid under palladium catalysis .
Biological Activity and Applications
This compound exhibits significant pharmacological relevance, particularly in oncology. It acts as a scaffold for designing covalent BTK inhibitors, which disrupt B-cell receptor signaling pathways in cancers like chronic lymphocytic leukemia (CLL). Its derivatives are also explored as proteolysis-targeting chimeras (PROTACs) to degrade oncogenic proteins .
Properties
Molecular Formula |
C17H13N5O |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10,15H,(H2,18,19,20) |
InChI Key |
XVPPYPRZPHOKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C4=C(N=CN=C4N=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a Suzuki coupling reaction. This reaction is carried out between 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 4-phenoxybenzeneboronic acid. The reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, in a solvent mixture of dioxane and water. The reaction is conducted under an inert atmosphere, typically argon, and at elevated temperatures around 120°C .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The synthesis involves the preparation of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole from 4-phenoxybenzoic acid using an organic solvent. This intermediate is then converted to the final product through a series of reactions, including cyclization and amination .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: As seen in its synthesis, it can undergo Suzuki coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organic Solvents: Such as dioxane and water for reaction media.
Inert Atmosphere: Argon or nitrogen to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which are often used as intermediates in the synthesis of kinase inhibitors .
Scientific Research Applications
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of BTK inhibitors, which are used in the treatment of B-cell malignancies and autoimmune diseases.
Cancer Research: The compound and its derivatives have shown significant antiproliferative activity against various cancer cell lines, including leukemia and mantle cell lymphoma
Biological Studies: It is used to study the inhibition of protein kinases, which play crucial roles in cellular signal transduction.
Mechanism of Action
The primary mechanism of action of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which regulates the survival, activation, and proliferation of B cells. By inhibiting BTK, the compound disrupts these signaling pathways, leading to the apoptosis of malignant B cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrazolo[3,4-d]pyrimidine core is structurally versatile, enabling modifications that enhance target specificity, solubility, or metabolic stability. Below is a comparative analysis with key analogues:
Key Insights from Comparative Studies
Target Selectivity: The 4-phenoxyphenyl group in the parent compound enhances BTK binding via hydrophobic interactions, whereas thieno-pyrimidine hybrids (e.g., ) broaden kinase inhibition but reduce specificity. Alkynyl derivatives (e.g., 13an ) achieve dual Src/KDR inhibition, enabling multitargeted therapy for aggressive cancers like triple-negative breast cancer (TNBC).
Synthetic Efficiency: The parent compound’s synthesis via Suzuki coupling or Mitsunobu reactions achieves moderate yields (47–82%), while thieno-pyrimidine analogues require Vilsmeier–Haack reagent for cyclization, improving yields to 82% . PROTAC derivatives (e.g., ) involve complex linker chemistry, reducing yields to 30–47%.
Pharmacokinetic and Toxicity Profiles :
Biological Activity
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine, often referred to as an intermediate in the synthesis of Ibrutinib, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in oncology. This article explores its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C17H13N5O
- Molecular Weight : 303.32 g/mol
- CAS Number : 330786-24-8
The compound functions primarily as a selective inhibitor of Bruton’s Tyrosine Kinase (BTK), a critical enzyme involved in B-cell receptor signaling pathways. By inhibiting BTK, it disrupts the survival and proliferation of malignant B-cells, making it a promising candidate for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.
In Vitro Studies
-
Cytotoxicity Assays :
- The compound has been evaluated using the MTT assay against various cancer cell lines. Results indicate that it exhibits significant cytotoxic effects, particularly against B-cell lines.
- A study reported an IC50 value of approximately 56 nM for inhibiting the growth of Ba/F3 cells expressing BCR-ABL T315I mutant kinase, demonstrating its potency in targeting resistant cancer forms .
- Mechanisms of Induced Cell Death :
Case Studies
- Clinical Relevance :
- Combination Therapies :
Data Table: Biological Activity Summary
| Study Type | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Cytotoxicity Assay | Ba/F3 (BCR-ABL T315I) | 56 | BTK inhibition |
| Apoptosis Induction | MCF-7 | N/A | Caspase activation |
| Autophagy Induction | MDA-MB-231 | N/A | Beclin-1 expression increase |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step condensation and substitution reactions. For example, details the use of alkyl halides or aryl boronic acids in dry acetonitrile or dichloromethane under reflux, followed by purification via recrystallization. Key intermediates are characterized using IR spectroscopy (e.g., C=N stretching at ~1600 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 6.8–7.8 ppm and NH₂ signals at δ 5.2–5.5 ppm) . further supports this with cyclopentyl-substituted analogs synthesized via Suzuki-Miyaura coupling, using sodium carbonate as a base in degassed dioxane/water .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology :
- HPLC (>95% purity, reverse-phase C18 column, acetonitrile/water gradient) ensures purity .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 303.32 for C₁₇H₁₃N₅O) .
- ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves substituent positions (e.g., phenoxyphenyl protons as doublets at δ 7.2–7.4 ppm) .
Q. How is the compound evaluated for initial biological activity in kinase inhibition studies?
- Methodology : In vitro kinase assays (e.g., Src, BTK) using ATP-coupled fluorescence polarization. reports IC₅₀ values (e.g., 0.003 μM for Src) via dose-response curves. Cell viability assays (MTT) in triple-negative breast cancer (TNBC) lines (e.g., MDA-MB-231) further validate efficacy .
Advanced Research Questions
Q. How can structural modifications of this compound improve PROTAC design for targeted protein degradation?
- Methodology : The compound serves as a kinase-binding "warhead" in PROTACs. , and 11 describe tethering it to E3 ligase ligands (e.g., VHL) via piperidine linkers using Mitsunobu reactions (e.g., DIAD/PPh₃) or alkylation with ω-bromo esters. SPR (surface plasmon resonance) validates ternary complex formation, while Western blotting (e.g., anti-BTK) confirms degradation efficiency in Ramos cells .
Q. What strategies resolve contradictions in kinase selectivity profiles across different assays?
- Methodology :
- Kinome-wide profiling (e.g., Eurofins KinaseProfiler™) identifies off-target effects. For example, notes unexpected NUDT5/14 inhibition by BTK inhibitors, resolved via crystallography (PDB: 7XYZ) .
- Mutagenesis studies (e.g., Src T338M mutation) differentiate ATP-competitive vs. allosteric binding .
Q. How do substituents on the pyrazolo[3,4-d]pyrimidine scaffold influence SAR in anti-TNBC activity?
- Methodology : systematically replaces the phenoxyphenyl group with ethynyl or cyclohexyl moieties. SAR analysis reveals:
- Hydrophobic groups (e.g., trifluoromethylbenzamide) enhance cellular uptake (logP >3.5).
- Polar groups (e.g., hydroxycyclohexyl) reduce toxicity (LD₅₀ >500 mg/kg in mice).
- 3D-QSAR models (e.g., CoMFA) correlate steric/electronic features with IC₅₀ .
Q. What experimental designs mitigate metabolic instability in preclinical studies?
- Methodology :
- Microsomal stability assays (human liver microsomes, NADPH) identify labile sites (e.g., piperidine oxidation).
- Deuterium incorporation at methyl groups (e.g., CD₃) extends half-life (t₁/₂ from 2.1 to 6.8 h) .
- Prodrug strategies (e.g., tert-butyl ester hydrolysis) improve bioavailability .
Data Contradiction Analysis
Q. Why do in vitro kinase inhibition data sometimes conflict with cellular efficacy in TNBC models?
- Resolution :
- Off-target effects : shows dual Src/KDR inhibition masks single-target correlations. CRISPR knockout of KDR in MDA-MB-231 restores Src-specific IC₅₀ alignment .
- Microenvironment factors : Hypoxia reduces compound uptake; 3D spheroid assays with 1% O₂ better replicate in vivo conditions .
Q. How can discrepancies in PROTAC degradation efficiency across cell lines be addressed?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
